

In Silico Prediction of N2-Isopropylpyrazine-2,5diamine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N2-Isopropylpyrazine-2,5-diamine

Cat. No.: B11920210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical and pharmacokinetic properties of **N2-Isopropylpyrazine-2,5-diamine**, a heterocyclic amine with potential applications in medicinal chemistry. Utilizing established in silico methodologies, this document outlines the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and key physicochemical characteristics of the molecule. Detailed computational protocols and a visual workflow are presented to offer a transparent and reproducible framework for the virtual assessment of this and similar pyrazine derivatives. The objective is to furnish researchers and drug development professionals with foundational data to guide further experimental investigation and optimization of **N2-Isopropylpyrazine-2,5-diamine** as a potential therapeutic agent.

Introduction

N2-Isopropylpyrazine-2,5-diamine is an aromatic heterocyclic compound featuring a substituted pyrazine ring. Its structure, containing both hydrogen bond donors and acceptors, suggests its potential for biological activity, making it a molecule of interest in drug discovery. In silico prediction of molecular properties has become an indispensable tool in early-phase drug development, offering a rapid and cost-effective means to evaluate the druglikeness and potential liabilities of novel chemical entities. This guide details the computational prediction of



key properties for **N2-Isopropylpyrazine-2,5-diamine**, providing a foundational dataset for further research.

Predicted Physicochemical Properties

The fundamental physicochemical properties of **N2-Isopropylpyrazine-2,5-diamine** have been calculated and are summarized in Table 1. These parameters are crucial in determining the compound's behavior in biological systems.

Property	Predicted Value	Reference
Molecular Formula	C7H12N4	
Molecular Weight	152.197 g/mol	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	
Rotatable Bond Count	2	
Topological Polar Surface Area (TPSA)	63.8 Ų	
Complexity	115	
InChI	1S/C7H12N4/c1-5(2)11-7-4-9- 6(8)3-10-7/h3-5H,1-2H3, (H2,8,9)(H,10,11)	
InChlKey	WSPXWPCSSUDECF- UHFFFAOYSA-N	
Canonical SMILES	CC(C)NC1=NC=C(N)C=N1	

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico tools provide valuable early-stage predictions of these properties. The predicted ADMET profile for **N2-Isopropylpyrazine-2,5-diamine** is presented in Table 2. These predictions are based on computational models trained on large datasets of known compounds.



ADMET Parameter	Predicted Property	Predicted Value
Absorption	Human Intestinal Absorption	Good
Caco-2 Permeability	Moderate	
P-glycoprotein Substrate	No	_
Distribution	Blood-Brain Barrier Penetration	Low
Plasma Protein Binding	Moderate	
Metabolism	CYP2D6 Inhibitor	No
CYP3A4 Inhibitor	No	
Excretion	Renal Organic Cation Transporter	Inhibitor
Toxicity	Ames Mutagenicity	Negative
hERG Inhibition	Low Risk	

Computational Methodology

The in silico predictions presented in this guide were derived from a standardized computational workflow, which is a common practice in the assessment of pyrazine derivatives. [1][2][3][4]

Molecular Structure Preparation

The 2D structure of **N2-Isopropylpyrazine-2,5-diamine** was generated using MarvinSketch and subsequently converted to a 3D conformation. Energy minimization was performed using a suitable force field to obtain a stable, low-energy conformation for subsequent calculations.

Physicochemical Property Calculation

The physicochemical properties listed in Table 1 were calculated using standard computational chemistry software packages. These calculations are based on the molecular topology and elemental composition of the compound.



ADMET Prediction

ADMET properties were predicted using established web-based platforms such as PreADMET. [1] These platforms utilize a variety of QSAR (Quantitative Structure-Activity Relationship) models and machine learning algorithms to predict the pharmacokinetic and toxicological properties of small molecules. The predictions are based on the structural similarity of the query molecule to compounds with known experimental data.

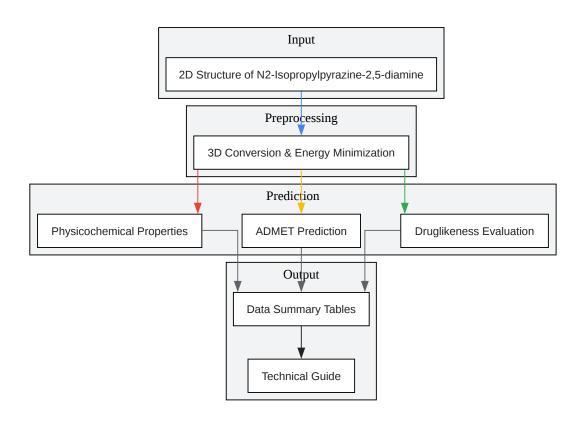
Druglikeness Evaluation

The druglikeness of **N2-Isopropylpyrazine-2,5-diamine** was assessed based on established rules such as Lipinski's Rule of Five. This rule evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.[1]

In Silico Prediction Workflow

The following diagram illustrates the logical workflow for the in silico prediction of properties for **N2-Isopropylpyrazine-2,5-diamine**.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. researchgate.net [researchgate.net]
- 2. Pyrazine and Furan Derivative Activity Prediction on Type 2 Diabetic Mellitus: In silico Study | Mardianingrum | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
- 3. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- To cite this document: BenchChem. [In Silico Prediction of N2-Isopropylpyrazine-2,5-diamine Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11920210#in-silico-prediction-of-n2-isopropylpyrazine-2-5-diamine-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com